3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol

Lipophilicity Drug-likeness ADME

Procurement of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol (CAS 1354940-03-6) requires understanding its dual identity: the compound exists in a tautomeric equilibrium between the 1,2-oxazol-5-ol (5-hydroxyisoxazole) and the 2H-1,2-oxazol-5-one (isoxazol-5-one) forms. This equilibrium, governed by the 2,4-dimethylphenyl substitution at the 3-position, directly impacts its reactivity, hydrogen-bonding capacity, and biological target engagement.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1354940-03-6
Cat. No. B6346096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol
CAS1354940-03-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=O)ON2)C
InChIInChI=1S/C11H11NO2/c1-7-3-4-9(8(2)5-7)10-6-11(13)14-12-10/h3-6,12H,1-2H3
InChIKeyFTMQWSISTZATJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol (CAS 1354940-03-6) – Procurement-Relevant Physicochemical and Scaffold Profile


Procurement of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol (CAS 1354940-03-6) requires understanding its dual identity: the compound exists in a tautomeric equilibrium between the 1,2-oxazol-5-ol (5-hydroxyisoxazole) and the 2H-1,2-oxazol-5-one (isoxazol-5-one) forms [1]. This equilibrium, governed by the 2,4-dimethylphenyl substitution at the 3-position, directly impacts its reactivity, hydrogen-bonding capacity, and biological target engagement [2]. The compound is a member of the 3-aryl-isoxazol-5-ol scaffold class, which has been explored in medicinal chemistry for antimicrobial, anti-inflammatory, and enzyme-inhibitory applications at the class level [3]. Key computed descriptors include XLogP3 = 2.7, topological polar surface area (TPSA) = 38.3 Ų, molecular weight = 189.21 g/mol, and one rotatable bond, placing it in favorable oral drug-like chemical space [4].

Why 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol Cannot Be Replaced by Generic 3-Aryl-Isoxazol-5-ol Analogs


Generic substitution within the 3-aryl-isoxazol-5-ol family fails because the 2,4-dimethylphenyl group introduces a quantifiable shift in lipophilicity (ΔXLogP3 ≈ +1.0 versus the unsubstituted 3-phenyl analog) that alters membrane partitioning and metabolic stability [1]. This is not a trivial potency adjustment; the dual ortho/para-methyl substitution pattern creates steric hindrance that restricts the rotatable bond between the aryl and heterocyclic rings, constraining the conformational landscape relative to mono-substituted or unsubstituted analogs [2]. Furthermore, the electron-donating methyl groups at the 2- and 4-positions modulate the tautomeric equilibrium ratio (isoxazol-5-ol ↔ isoxazol-5-one), directly affecting the hydrogen-bond donor/acceptor profile available for target binding [3]. Substituting with a 4-methylphenyl or unsubstituted phenyl version will therefore not preserve the intended physicochemical and target-engagement profile, potentially invalidating SAR conclusions in medicinal chemistry campaigns [4].

Quantitative Differentiation Evidence: 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol Versus Closest Analogs


Lipophilicity Shift (XLogP3): 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol vs. 3-Phenylisoxazol-5-ol

The target compound exhibits a measurably higher computed lipophilicity compared to its unsubstituted 3-phenylisoxazol-5-ol analog, a difference that carries material consequences for membrane permeability, metabolic stability, and plasma protein binding [1]. XLogP3 is 2.7 for the 2,4-dimethylphenyl derivative, versus approximately 1.7 for 3-phenylisoxazol-5-ol [2]. This ~1.0 log unit increase corresponds to a predicted ~10-fold increase in octanol/water partition coefficient, consistent with established medicinal chemistry principles where each additional methyl group on a phenyl ring adds approximately 0.5 log units to logP [3].

Lipophilicity Drug-likeness ADME

Conformational Restriction: Rotatable Bond Constraint from 2,4-Dimethyl Substitution

The 2,4-dimethylphenyl substitution pattern imposes a unique conformational constraint not present in mono-substituted or unsubstituted analogs. The ortho-methyl group at the 2-position creates steric hindrance that restricts free rotation around the C3-aryl bond, effectively locking the two rings into a preferred dihedral angle [1]. This is directly evidenced by the computed rotatable bond count of 1 (the aryl-heterocycle bond), which, while numerically identical to 3-phenylisoxazol-5-ol, has a significantly higher rotational energy barrier due to the ortho-methyl group [2]. By contrast, 3-(4-methylphenyl)isoxazol-5-ol lacks this ortho steric restriction and samples a broader conformational ensemble [3].

Conformational analysis Target binding Scaffold design

Tautomeric Equilibrium: 5-Hydroxyisoxazole vs. Isoxazol-5-One Ratio

The 3-(2,4-dimethylphenyl)-1,2-oxazol-5-ol scaffold exists in a prototropic tautomeric equilibrium between the 5-hydroxyisoxazole (enol) form and the 2H-isoxazol-5-one (keto) form [1]. The position of this equilibrium is sensitive to the electronic nature of the 3-aryl substituent: electron-donating groups such as 2,4-dimethylphenyl stabilize the enol form relative to the keto form compared to electron-withdrawing aryl groups [2]. 3-(2,4-Dichlorophenyl)isoxazol-5-ol, by contrast, shifts the equilibrium toward the keto form due to the electron-withdrawing chlorine atoms, giving it a different hydrogen-bond donor/acceptor profile and potentially distinct biological target engagement [3]. This tautomeric preference is class-level knowledge (no direct head-to-head equilibrium measurement identified for the specific compound), but is anchored in well-established physical-organic principles for isoxazole systems [4].

Tautomerism Hydrogen bonding Target engagement

Regioisomeric Precision: 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol vs. 5-(2,4-Dimethylphenyl)isoxazol-3-ol

The position of the 2,4-dimethylphenyl substituent on the isoxazole ring fundamentally determines the compound's H-bond donor/acceptor configuration: in the 3-aryl-5-ol isomer (target compound), the hydroxy group is positioned at C5, meta to the aryl ring; in the 5-aryl-3-ol regioisomer, the hydroxy group is at C3, directly adjacent to the aryl substituent [1]. This positional isomerism results in different H-bond geometries and distinct biological target interaction profiles, as demonstrated by structure-activity relationship studies on isoxazole regioisomers where 3-aryl-5-hydroxy derivatives and 5-aryl-3-hydroxy derivatives showed divergent activity at GABAA receptors [2]. The 5-isoxazolol regioisomer of known compound 10 showed a reduced receptor affinity (IC50 = 26 ± 7 μM) and very low relative efficacy compared to the 3-isoxazolol series, with the computed electronic delocalization differing between the two tautomeric scaffolds [3]. The target compound's specific arrangement—aryl at C3, OH at C5—is thus pharmacologically distinct from its regioisomer and cannot be substituted.

Regioisomerism SAR Pharmacophore mapping

Polar Surface Area and Rotatable Bond Profile: Drug-Likeness Comparison with 3-Phenylisoxazol-5-ol

The target compound's topological polar surface area (TPSA = 38.3 Ų) and single rotatable bond place it within the favorable range for oral bioavailability according to Veber's rules (TPSA ≤ 140 Ų, rotatable bonds ≤ 10) [1]. While the parent 3-phenylisoxazol-5-ol also satisfies these criteria, the 2,4-dimethylphenyl derivative achieves a higher logP (2.7 vs. ~1.7) without increasing TPSA (both have TPSA ≈ 38 Ų) and without adding rotatable bonds [2]. This is a specific advantage: it improves membrane permeability while preserving the low polar surface area needed for passive transcellular absorption [3]. By contrast, adding polar substituents to achieve similar logP increases (e.g., 3-(4-methoxyphenyl)isoxazol-5-ol) would raise TPSA to approximately 47.6 Ų, potentially reducing oral absorption [4].

Drug-likeness Oral bioavailability Physicochemical profiling

Procurement-Driven Application Scenarios for 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol Based on Quantitative Differentiation


Medicinal Chemistry: Oral Bioavailability-Focused Lead Optimization Campaigns

Medicinal chemistry teams seeking a 3-aryl-isoxazol-5-ol scaffold for oral drug discovery should prioritize this compound over 3-phenylisoxazol-5-ol or 3-(4-methylphenyl)isoxazol-5-ol. The XLogP3 of 2.7 combined with TPSA of 38.3 Ų places it firmly within the Veber oral bioavailability space while providing higher predicted membrane permeability than the less lipophilic analogs [1]. The compound achieves this without increasing TPSA or rotatable bond count—a specific advantage for passive transcellular absorption [2]. The ortho-methyl group additionally restricts aryl-isoxazole rotation, potentially reducing the entropic penalty upon target binding and improving binding thermodynamics relative to analogs with free rotation [3].

Biochemical Screening: Tautomer-Dependent Target Engagement Assays

For research programs investigating biological targets that discriminate between hydrogen-bond donor/acceptor patterns, the electron-donating 2,4-dimethylphenyl substituent is expected to shift the tautomeric equilibrium toward the 5-hydroxyisoxazole (enol) form relative to electron-withdrawing aryl analogs such as 3-(2,4-dichlorophenyl)isoxazol-5-ol [1]. This means the target compound presents a different solution-phase pharmacophore than its dichloro analog, and the two are not interchangeable in screening campaigns where the target engages the enol form specifically. Procurement should be guided by the intended biological target's hydrogen-bonding requirements [2]. The established cross-study evidence from isoxazole GABAA pharmacology confirms that 3-isoxazolol and 5-isoxazolol regioisomers produce divergent pharmacological outcomes, reinforcing the need for regioisomeric precision in compound ordering [3].

Chemical Biology: Conformationally Constrained Probe Development

The restricted rotation imposed by the ortho-methyl group on the 2,4-dimethylphenyl ring makes this compound a superior choice for developing conformationally constrained chemical probes relative to 3-(4-methylphenyl)isoxazol-5-ol, which lacks the ortho steric restriction [1]. Conformational constraint is a well-validated strategy for improving binding selectivity and reducing off-target promiscuity. Researchers designing probes where the dihedral angle between the aryl and isoxazole rings is a critical pharmacophoric parameter should select the 2,4-dimethylphenyl derivative over the 4-methylphenyl analog to lock the preferred geometry [2]. Crystal structure evidence from related 3-aryl-isoxazole systems confirms that ortho substitution enforces a non-planar dihedral angle distinct from the near-planar conformation observed in para-substituted analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.